molecular formula C10H19NO B2772493 2-Methyl-1-oxa-4-azaspiro[5.5]undecane CAS No. 1018639-87-6

2-Methyl-1-oxa-4-azaspiro[5.5]undecane

Cat. No. B2772493
CAS RN: 1018639-87-6
M. Wt: 169.268
InChI Key: PAKWDSYXCRDNJZ-UHFFFAOYSA-N
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Description

“2-Methyl-1-oxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-oxa-4-azaspiro[5.5]undecane” is 1S/C10H19NO/c1-9-7-11-8-10 (12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 . This indicates that the molecule contains a total of 32 bonds, including 13 non-H bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

“2-Methyl-1-oxa-4-azaspiro[5.5]undecane” is a liquid at room temperature .

Scientific Research Applications

Oxazolone Moieties in Pharmacology

Oxazolone, a five-membered heterocyclic compound with oxygen and nitrogen heteroatoms, showcases the pharmacological versatility of complex organic structures. It's synthesized through various routes and exhibits a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties (Kushwaha & Kushwaha, 2021). This highlights the potential for similarly structured compounds, like "2-Methyl-1-oxa-4-azaspiro[5.5]undecane," to serve as scaffolds for developing new therapeutic agents.

Stereochemistry in Drug Design

The stereochemistry of pharmaceuticals, such as phenylpiracetam and its derivatives, is crucial for their pharmacological profile. Research on enantiomerically pure compounds demonstrates the direct relationship between stereoconfiguration and biological properties, underscoring the importance of stereochemistry in drug effectiveness and safety (Veinberg et al., 2015). This insight into stereochemistry's role could be relevant for exploring "2-Methyl-1-oxa-4-azaspiro[5.5]undecane" in various biological contexts.

Bio-based Solvents in Extraction Processes

In the quest for greener extraction technologies, 2-methyloxolane (2-MeOx) has been identified as a sustainable alternative to traditional solvents like hexane for extracting natural products and food ingredients. Its low toxicity and environmental impact, combined with efficient solvent power, illustrate the ongoing shift towards bio-based solvents in industrial applications (Rapinel et al., 2020). This paradigm shift towards sustainable chemistry highlights the potential for "2-Methyl-1-oxa-4-azaspiro[5.5]undecane" in environmentally friendly applications, given its complex structure and potential for diverse reactivity and interactions.

Safety and Hazards

The safety information for “2-Methyl-1-oxa-4-azaspiro[5.5]undecane” indicates that it is classified under GHS05 and GHS07 pictograms, which represent “Corrosion” and “Exclamation mark” respectively . The signal word is "Danger" .

properties

IUPAC Name

2-methyl-1-oxa-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9-7-11-8-10(12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWDSYXCRDNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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